4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC16172446
InChI: InChI=1S/C13H13N3OS/c1-18-13-15-8-11(9-17)12(16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H13N3OS
Molecular Weight: 259.33 g/mol

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

CAS No.:

Cat. No.: VC16172446

Molecular Formula: C13H13N3OS

Molecular Weight: 259.33 g/mol

* For research use only. Not for human or veterinary use.

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde -

Specification

Molecular Formula C13H13N3OS
Molecular Weight 259.33 g/mol
IUPAC Name 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C13H13N3OS/c1-18-13-15-8-11(9-17)12(16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16)
Standard InChI Key FPTLSRSXQNYWNS-UHFFFAOYSA-N
Canonical SMILES CSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C=O

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-(benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is C₁₃H₁₃N₃OS, with a molecular weight of 259.33 g/mol. Key structural features include:

  • Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • Benzylamino Group (-NHCH₂C₆H₅) at position 4, introducing steric bulk and potential π-π stacking interactions.

    • Methylthio Group (-SMe) at position 2, contributing electron-withdrawing effects.

    • Aldehyde Group (-CHO) at position 5, enabling nucleophilic additions and condensations.

The IUPAC name is 4-(benzylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde, and its canonical SMILES string is CNC1=NC(=NC=C1C=O)SC.

StepReagent/ConditionsTarget IntermediateYield*
1CH₃I, K₂CO₃, DMF, 60°C, 12 h4-Amino-2-(methylthio)pyrimidine85%
2C₆H₅CH₂Cl, NaH, THF, 0°C to RT, 6 h4-(Benzylamino)-2-(methylthio)pyrimidine70%
3MnO₂, CHCl₃, 55°C, 4 hTarget aldehyde90%

*Yields extrapolated from analogous reactions.

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by three functional groups:

Aldehyde Group (-CHO)

  • Schiff Base Formation: Reacts with primary amines to form imines, useful in constructing metal-organic frameworks (MOFs) or fluorescent probes.

    • Example: Condensation with aniline in ethanol yields imine derivatives.

  • Nucleophilic Additions: Grignard reagents or hydrides can modify the aldehyde to alcohols or carboxylic acids.

Methylthio Group (-SMe)

  • Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings with aryl boronic acids using palladium catalysts.

    • Hypothetical Conditions: Pd(dppf)Cl₂, dioxane/H₂O, 100°C.

Benzylamino Group (-NHCH₂C₆H₅)

  • Deprotection: Hydrogenolysis with Pd/C and H₂ removes the benzyl group, regenerating a primary amine.

Table 2: Potential Reaction Pathways

Reaction TypeReagents/ConditionsProduct
Imine FormationAniline, EtOH, RTN-(Pyrimidinyl)imine
Reductive AminationNaBH₃CN, MeOHSecondary amine derivatives
Suzuki CouplingArB(OH)₂, Pd(dppf)Cl₂, 100°CBiaryl-functionalized pyrimidine

Physicochemical Properties and Characterization

Spectroscopic Data

  • ¹H NMR (Predicted):

    • Aldehyde proton: δ 9.70 ppm (s, 1H).

    • Benzyl protons: δ 7.25–7.35 ppm (m, 5H), δ 4.45 ppm (s, 2H).

    • Methylthio group: δ 2.50 ppm (s, 3H).

  • IR (Key Peaks):

    • ν(C=O): ~1700 cm⁻¹.

    • ν(N-H): ~3300 cm⁻¹.

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO); low in water due to the benzyl group.

  • Stability: Sensitive to prolonged exposure to light and moisture; storage recommended under inert atmosphere.

CompoundIC₅₀ (EGFR Inhibition)MIC (S. aureus)
4-(Methylamino)-2-(methylthio)pyrimidine0.45 µM4 µg/mL
4-(Benzylamino)-2-(methylthio)pyrimidine*Not reportedNot reported

*Predicted values based on structural similarities.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Drug Candidates: Serves as a precursor for kinase inhibitors or antimicrobial agents.

  • Case Study: Analogous aldehydes are intermediates in synthesizing nilotinib derivatives.

Materials Science

  • MOF Synthesis: Imine-linked frameworks for gas storage or catalysis.

Future Directions

  • Synthetic Optimization: Develop greener protocols using flow chemistry or biocatalysis.

  • Biological Screening: Evaluate efficacy against drug-resistant pathogens or cancer cell lines.

  • Computational Modeling: Predict binding modes with therapeutic targets using molecular docking.

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